molecular formula C8H7F3O B8641861 4-Methyl-2-(trifluoromethyl)phenol

4-Methyl-2-(trifluoromethyl)phenol

Cat. No. B8641861
M. Wt: 176.14 g/mol
InChI Key: NKHBJXQZKOWYNO-UHFFFAOYSA-N
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Patent
US07544812B2

Procedure details

A mixture of trifluromethyl-p-cresol (9.74 g, 60.1 mmol), ethyl 2-bromopropionate (10.9 g, 60.1 mmol) and Cs2CO3 (39.15 g, 120 mmol) in DMF (450 mL) was heated at 90° C. under N2 for 16 h. The reaction was cooled and filtered using Et2O to rinse the solids. The filtrate was washed with 1 N HCl (200 mL) and water. The organic layer was dried (Na2SO4) and the solvent removed in vacuo to afford 19.03 g of crude product that was purified by flash chromatography using 6:1 hexanes:acetone to afford 13.96 g (89%) 2-(4-trifluoromethyl-phenoxy)-propionic acid ethyl ester. Rf=0.63 (1:1 hexanes:acetone). 1NMR.
Quantity
9.74 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
39.15 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([C:5]1[C:10](O)=[CH:9][CH:8]=[C:7](C)[CH:6]=1)([F:4])[F:3].Br[CH:14]([CH3:20])[C:15]([O:17][CH2:18][CH3:19])=[O:16].C([O-])([O-])=[O:22].[Cs+].[Cs+]>CN(C=O)C>[CH2:18]([O:17][C:15](=[O:16])[CH:14]([O:22][C:8]1[CH:7]=[CH:6][C:5]([C:2]([F:1])([F:3])[F:4])=[CH:10][CH:9]=1)[CH3:20])[CH3:19] |f:2.3.4|

Inputs

Step One
Name
Quantity
9.74 g
Type
reactant
Smiles
FC(F)(F)C1=CC(=CC=C1O)C
Name
Quantity
10.9 g
Type
reactant
Smiles
BrC(C(=O)OCC)C
Name
Cs2CO3
Quantity
39.15 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
450 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
to rinse the solids
WASH
Type
WASH
Details
The filtrate was washed with 1 N HCl (200 mL) and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford 19.03 g of crude product that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C)OC1=CC=C(C=C1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.96 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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